A Senior Application Scientist's Guide to 5-Chloro-2-formylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
A Senior Application Scientist's Guide to 5-Chloro-2-formylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and capacity for functionalization make it a highly sought-after building block in the synthesis of novel therapeutic agents.[3][4] Among the vast family of pyridine derivatives, 5-Chloro-2-formylpyridine (also known as 5-Chloropyridine-2-carboxaldehyde) stands out as a particularly versatile intermediate. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and strategic applications in modern drug discovery.
Core Characteristics of 5-Chloro-2-formylpyridine
5-Chloro-2-formylpyridine (CAS Number: 31181-89-2) is a solid organic compound whose utility is derived from its bifunctional nature: a reactive aldehyde group at the 2-position and a chlorine atom at the 5-position of the pyridine ring.[5][6] This specific arrangement of functional groups provides a powerful handle for synthetic chemists to construct complex molecular architectures.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key characteristics of 5-Chloro-2-formylpyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31181-89-2 | [7][8] |
| Molecular Formula | C₆H₄ClNO | [7][8] |
| Molecular Weight | 141.56 g/mol | [7][8] |
| Appearance | White to yellow or orange powder/crystal | [6][9] |
| Melting Point | 66-68 °C | [9][10] |
| Boiling Point | 208 °C | [9][10] |
| Solubility | Soluble in methanol and other common organic solvents like DMSO and dichloromethane. | [5][9] |
| Purity | Typically ≥96-98% (GC) | [6][7] |
Safety and Handling
5-Chloro-2-formylpyridine is classified as an irritant.[5][11] It is known to cause serious eye irritation and may cause an allergic skin reaction.[11] Therefore, adherence to strict laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[5][12]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation. Keep away from sources of ignition and strong oxidizing agents.[5]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][9]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5] If skin contact occurs, wash thoroughly with soap and water.
Synthesis of 5-Chloro-2-formylpyridine
The preparation of substituted pyridine aldehydes can be achieved through various synthetic routes. A common and reliable method involves the oxidation of the corresponding methylpyridine (picoline).[13][14] Another effective approach is the reduction of a carboxylic acid derivative, which offers good control and yields.[15]
Example Protocol: Synthesis via DIBAL-H Reduction
This protocol describes the synthesis of 5-Chloro-2-formylpyridine from 5-chloropyridine-2-carboxylic acid. The causality behind this two-step process is straightforward: the carboxylic acid is first converted to an ester to create a less reactive intermediate that is amenable to controlled reduction. Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent that can convert esters to aldehydes at low temperatures, preventing over-reduction to the alcohol.
Workflow: Synthesis of 5-Chloro-2-formylpyridine
Caption: Workflow for the synthesis of 5-Chloro-2-formylpyridine.
Step-by-Step Methodology:
-
Esterification:
-
To a solution of 5-chloropyridine-2-carboxylic acid (1.0 eq) in ethanol, add a catalytic amount of 4M HCl in dioxane.[15]
-
Heat the reaction mixture at 90 °C for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl 5-chloropyridine-2-carboxylate, typically by column chromatography.
-
-
DIBAL-H Reduction:
-
Dissolve the purified ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).[15]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 1M DIBAL-H in toluene (approx. 2.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to proceed for 20-30 minutes at -78 °C.
-
Quench the reaction carefully by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropyridine-2-carbaldehyde.[15] The product can be further purified by column chromatography if necessary.
-
Chemical Reactivity and Key Transformations
The synthetic utility of 5-Chloro-2-formylpyridine stems from the predictable reactivity of its aldehyde functional group. The electron-withdrawing nature of the pyridine ring and the chloro-substituent enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.[13][16]
Core Reactivity: Nucleophilic Addition
Caption: Generalized mechanism of nucleophilic attack on the aldehyde.
Key Synthetic Transformations
-
Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation. These iminopyridine products are crucial bidentate ligands in coordination chemistry and serve as intermediates for more complex heterocyclic systems.[13]
-
Thiosemicarbazone Synthesis: Condensation with thiosemicarbazide yields thiosemicarbazones. This reaction is of significant interest in medicinal chemistry, as substituted pyridine-2-carboxaldehyde thiosemicarbazones have been evaluated for their antineoplastic (anticancer) activities.[14]
-
Protocol: Dissolve 5-Chloro-2-formylpyridine (1.0 eq) in a suitable solvent like ethanol. Add an equimolar amount of thiosemicarbazide. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is typically heated to reflux until the reaction is complete (monitored by TLC). The product often precipitates upon cooling and can be isolated by filtration.
-
-
Chalcone Synthesis: This compound serves as a precursor in Claisen-Schmidt condensations with aromatic ketones to form chalcones. These reactions are often catalyzed by base or acid and can even be performed under solvent-free conditions using solid catalysts.[17] Chalcones are well-known scaffolds for various biological activities.
Applications in Drug Discovery and Development
The pyridine ring is a bioisostere for the phenyl ring but offers distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor, enhancing drug-target interactions.[4] The presence of chlorine can further modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and binding affinity.[18][19]
5-Chloro-2-formylpyridine is therefore a strategic starting material for accessing novel chemical space in drug discovery programs.[6]
Drug Discovery Workflow
Caption: Role of 5-Chloro-2-formylpyridine in a drug discovery pipeline.
Its derivatives have been investigated for a wide range of therapeutic applications:
-
Anticancer Agents: As a precursor to thiosemicarbazones, it contributes to the development of compounds with potential antineoplastic properties.[6][14]
-
Anti-inflammatory and Antimicrobial Agents: The substituted pyridine core is integral to many compounds designed to have anti-inflammatory, antibacterial, or antifungal activities.[6][20]
-
Enzyme Inhibitors: Pyridine-based molecules are known to inhibit various clinically important enzymes, making this scaffold valuable for designing targeted therapies.[20]
Conclusion
5-Chloro-2-formylpyridine (CAS 31181-89-2) is more than just a chemical reagent; it is a strategic tool for medicinal chemists and researchers. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable building block. By leveraging its dual functionality, scientists can efficiently generate diverse libraries of complex molecules for screening and lead optimization, accelerating the path toward the discovery of novel and effective therapeutics. As the demand for innovative drug candidates continues to grow, the importance of versatile intermediates like 5-Chloro-2-formylpyridine in the synthetic chemist's arsenal will only increase.
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